KadcoccinicacidJ
Description
Kadcoccinic acid J is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant used in traditional medicine for its antioxidant and cytotoxic properties . It belongs to the kadcoccinic acid series (A–J), which features a tetracyclic lanostane skeleton modified with hydroxyl, ketone, and carboxyl groups. While its exact structure remains less characterized than earlier members of the series (e.g., kadcoccinic acids A and C, confirmed via X-ray crystallography ), its biogenetic relationship to these compounds suggests a shared biosynthetic pathway involving oxidative modifications of the lanostane core . Kadcoccinic acid J is distinguished by its unique substitution pattern, though specific structural details (e.g., position of hydroxylation) require further elucidation.
Properties
Molecular Formula |
C31H48O5 |
|---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(3R,3aR,4S,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-4-methoxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C31H48O5/c1-19(2)22-12-13-24-25(29(22,5)16-15-27(32)33)18-26(36-8)31(7)23(14-17-30(24,31)6)20(3)10-9-11-21(4)28(34)35/h11,18,20,22-24,26H,1,9-10,12-17H2,2-8H3,(H,32,33)(H,34,35)/b21-11-/t20-,22+,23-,24-,26+,29+,30+,31+/m1/s1 |
InChI Key |
GUPPEZTVKFRPJW-RXJUGCOSSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@H](C=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)OC)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(C=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of KadcoccinicacidJ involves several key steps, including the construction of a cyclopentenone scaffold through a gold(I)-catalyzed cyclization of an enynyl acetate . This step is crucial for assembling the natural product skeleton. The synthesis also highlights an efficient copper-mediated conjugate addition, merged with a gold(I)-catalyzed Conia-ene reaction to connect the two fragments, thereby forging the D-ring of the natural product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: KadcoccinicacidJ undergoes various chemical reactions, including oxidation, reduction, and substitution . The central structural element of its synthesis is a cyclopentenone motif, which allows for the assembly of the natural product skeleton .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include gold(I) catalysts for cyclization reactions and copper-mediated reagents for conjugate additions . These reactions are typically carried out under controlled conditions to ensure the desired regioisomeric and stereochemical outcomes .
Major Products: The major products formed from these reactions include the cyclopentenone scaffold and the D-ring of the natural product . These intermediates are crucial for the successful synthesis of this compound .
Scientific Research Applications
KadcoccinicacidJ has been studied for its potential pharmacological activities, including anti-HIV, cytotoxic, and anti-tumor effects . It is also being investigated for its antioxidant and hepatoprotective properties . These activities make this compound a promising candidate for further research in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of KadcoccinicacidJ is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways . The compound’s unique structure, featuring a rearranged lanostane skeleton, likely plays a role in its biological activities . Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Kadcoccinic Acid Series (A–J)
The kadcoccinic acids share a lanostane backbone but differ in oxidation states and substituents:
Note: Exact molecular data for kadcoccinic acid J is pending full characterization. Structural inferences are based on biogenetic trends .
Comparison with Non-Kadcoccinic Triterpenoids
Kadcoccinic acid J differs from other triterpenoid classes in skeleton type and functionalization:
Structural distinctions:
- Skeleton: Kadcoccinic acid J’s tetracyclic lanostane framework contrasts with the pentacyclic ursane/oleanane skeletons of ursolic and maslinic acids.
- Functionalization : Unlike ursolic acid’s single hydroxyl group, kadcoccinic acids typically exhibit polyoxygenation (e.g., kadcoccinic G has three hydroxyls ), which may enhance radical-scavenging capacity.
Bioactivity and Metabolic Distribution
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